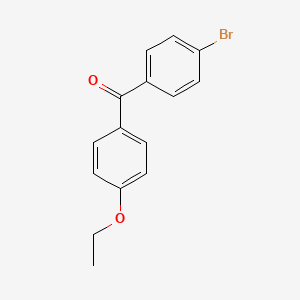

4-Bromo-4'-ethoxybenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

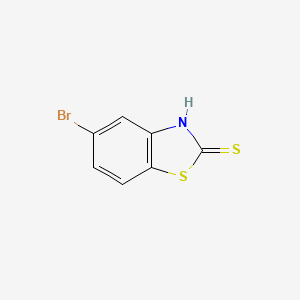

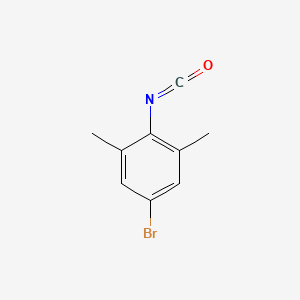

4-Bromo-4'-ethoxybenzophenone is a chemical compound that is part of the broader class of benzophenones. It is characterized by a bromine atom and an ethoxy group attached to a benzophenone backbone. Benzophenones are known for their utility in various fields, including material science, pharmaceuticals, and as UV stabilizers in the plastics industry. The presence of the bromine atom and ethoxy group can significantly alter the physical, chemical, and biological properties of the compound, making it a subject of interest in synthetic chemistry and materials research.

Synthesis Analysis

The synthesis of bromophenol derivatives, which are structurally related to 4-Bromo-4'-ethoxybenzophenone, has been explored in various studies. For instance, novel bromophenol derivatives have been synthesized from marine red algae, demonstrating the potential for natural product extraction and modification . Additionally, Schiff base monomers derived from 4-bromobenzaldehyde have been synthesized through condensation reactions, followed by oxidative polycondensation to produce polyphenol derivatives . These methods highlight the diverse synthetic routes available for bromophenol compounds, which could be adapted for the synthesis of 4-Bromo-4'-ethoxybenzophenone.

Molecular Structure Analysis

The molecular structure of bromophenol derivatives has been extensively studied using spectroscopic methods and single-crystal X-ray diffraction . These techniques provide detailed information on the molecular geometry, intermolecular interactions, and crystal packing, which are crucial for understanding the properties and reactivity of these compounds. For example, the study of (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol revealed insights into its intermolecular contacts and optimized geometry using density functional theory (DFT) .

Chemical Reactions Analysis

Bromophenol derivatives exhibit various chemical reactions, including radical scavenging activity, which is indicative of their potential as natural antioxidants . The reactivity of these compounds can be influenced by the presence of substituents, as seen in the synthesis and characterization of polymers derived from 4-bromobenzaldehyde, where the electron-donating group at the p-position of the -NH2 group in aminophenol affects the electrochemical and thermal properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenol derivatives are influenced by their molecular structure. For instance, the presence of bromine atoms contributes to their radical scavenging activity, as demonstrated by the IC50 values and Trolox Equivalent Antioxidant Capacity values . The thermal, optical, electrochemical, and fluorescent properties of poly(iminophenol)s derived from 4-bromobenzaldehyde have been characterized, providing insights into the material properties that could be relevant for 4-Bromo-4'-ethoxybenzophenone . Additionally, polymorphism studies of 4-bromobenzophenone have revealed the impact of molecular interactions on the physical properties, such as melting points and thermal expansion .

Aplicaciones Científicas De Investigación

Antioxidant Potential

Several studies have focused on the antioxidant properties of bromophenol derivatives. For instance, nitrogen-containing bromophenols isolated from the marine red alga Rhodomela confervoides demonstrated potent scavenging activity against DPPH radicals and moderate activity against ABTS radicals, indicating potential applications in food and pharmaceutical fields as natural antioxidants (Li, Li, Gloer, & Wang, 2012). Similarly, bromophenols from the same alga were found to exhibit strong antioxidant activities, stronger than or comparable to positive controls like butylated hydroxytoluene (BHT) and ascorbic acid (Li, Li, Gloer, & Wang, 2011).

Anticancer and Antimicrobial Activities

Research has also explored the potential anticancer and antimicrobial properties of bromophenols. A study found that certain bromophenol compounds isolated from the marine alga Rhodomela confervoides were active against different bacterial strains (Xu et al., 2003). Additionally, synthesized methylated and acetylated derivatives of natural bromophenols have shown significant antioxidant and anticancer potential, warranting further investigation (Dong et al., 2022).

Photodynamic Therapy Application

In the realm of photodynamic therapy, new zinc phthalocyanine derivatives substituted with bromophenol groups have been synthesized, exhibiting good fluorescence properties and high singlet oxygen quantum yield. These properties make them potential candidates for Type II photosensitizers in the treatment of cancer (Pişkin, Canpolat, & Öztürk, 2020).

Synthetic Chemistry and Material Science

Bromophenols have also been of interest in the field of synthetic chemistry and material science. For example, the synthesis of bromophenols from red algae as inhibitors of protein tyrosine phosphatase 1B (PTP1B), which is significant for potential therapeutic applications, has been documented (Guo et al., 2011).

Propiedades

IUPAC Name |

(4-bromophenyl)-(4-ethoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO2/c1-2-18-14-9-5-12(6-10-14)15(17)11-3-7-13(16)8-4-11/h3-10H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTFATYIGPWOEMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60399063 |

Source

|

| Record name | 4-Bromo-4'-ethoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

351003-30-0 |

Source

|

| Record name | Methanone, (4-bromophenyl)(4-ethoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351003-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-4'-ethoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1275647.png)

![4-methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275675.png)